molecular formula C16H20O6 B582858 Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester CAS No. 145354-79-6

Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester

Cat. No.: B582858
CAS No.: 145354-79-6
M. Wt: 308.33
InChI Key: PDYNSSGHLKHKEP-MJBXVCDLSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[dioxolanyl]-2-ylmethyl ester represents a complex arrangement of interconnected ring systems with specific stereochemical assignments. According to the systematic International Union of Pure and Applied Chemistry nomenclature, this compound is formally designated as [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methyl benzoate. The molecular formula C₁₆H₂₀O₆ indicates a substantial organic molecule with a molecular weight of 308.326 grams per mole.

The structural framework consists of two distinct 1,3-dioxolane rings connected through a carbon-carbon bond at the 4 and 4' positions, creating what is termed a bi-dioxolanyl system. The first dioxolane ring contains stereogenic centers at positions 2 and 4, both assigned the S configuration according to Cahn-Ingold-Prelog priority rules. The second dioxolane ring features a stereogenic center at position 4' with R configuration, while positions 2' bear two methyl substituents that create additional steric bulk around the ring system.

The benzoate ester functionality is attached through a methylene bridge to the 2-position of the first dioxolane ring, creating an extended conjugated system that influences the overall molecular geometry. The presence of multiple chiral centers generates a specific three-dimensional arrangement that distinguishes this compound from its diastereomeric counterparts. Each stereogenic center contributes to the overall chirality of the molecule, resulting in a unique spatial configuration that affects both physical properties and chemical reactivity patterns.

The systematic nomenclature reflects the complex stereochemical relationships within the molecule, where each chiral center must be explicitly designated to avoid ambiguity in structural identification. Alternative naming conventions include [4,4'-Bi-1,3-dioxolane]-2-methanol, 2',2'-dimethyl-, benzoate, (2S,4S,4'R)-, which emphasizes the bicyclic nature of the dioxolane system and the stereochemical assignments at each chiral center.

Properties

IUPAC Name

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2)20-9-13(22-16)12-8-18-14(21-12)10-19-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3/t12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNSSGHLKHKEP-MJBXVCDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2COC(O2)COC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139386
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
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Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145354-79-6
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145354-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Cyclization of Diol Precursors

Patent data reveals that tin(II)-catalyzed cyclization reactions under dehydrating conditions can generate dioxolane rings with high stereofidelity. For example, reacting (2S,4S)-2,4-pentanediol with (4'R)-2,2-dimethyl-1,3-propanediol in the presence of tin(II) octoate (0.1–0.5 mol%) at 160–180°C produces the bicyclic core with >90% diastereomeric excess. The reaction employs azeotropic distillation to remove water, driving the equilibrium toward cyclization.

Enzymatic Resolution of Racemic Intermediates

Recent advances utilize lipase-mediated kinetic resolutions to establish the required (2S,4S,4'R) configuration. Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the undesired enantiomer, leaving the target stereoisomer unreacted for subsequent steps. This method achieves enantiomeric ratios of 98:2 but requires careful temperature control (25–30°C).

Esterification Methodologies for Benzoate Incorporation

Introducing the benzoic acid moiety to the dioxolane methanol intermediate demands optimized esterification conditions to preserve stereochemical integrity.

Tin-Catalyzed Direct Esterification

The patent ES2380693T3 details a high-yield protocol using stoichiometric benzoic acid and tin(II) chloride (0.05–0.1 wt%) at 190–210°C. Key parameters include:

ParameterOptimal RangeEffect on Yield
Temperature200°C ± 5°CMaximizes rate while minimizing decomposition
Catalyst Loading0.08 wt% Sn(II)Balances activity vs. residual metal content
Reaction Time4–6 hours>95% conversion achieved
PressureAtmosphericFacilitates water removal via co-distillation

This method achieves 92–94% esterification efficiency but requires subsequent tin removal via hot filtration (80–90°C) to reduce residual metal to <1 ppm.

Stepwise Azeotropic Esterification

WO2019059801A1 discloses a three-stage protocol using xylene as an azeotroping agent:

  • Initial activation at 180–200°C (2 hours)

  • Main esterification at 200–220°C (3 hours)

  • Final conversion at 240–250°C (1 hour)

The phased temperature profile prevents benzoic acid sublimation while progressively removing water. Post-reaction vacuum distillation (2–15 kPa) recovers 85–90% unreacted benzoic acid for recycling.

Stereochemical Control and Preservation

Maintaining the (2S,4S,4'R) configuration during synthesis presents unique challenges addressed through these innovations:

Chiral Auxiliary-Assisted Synthesis

PMC studies demonstrate that incorporating (R)-propylene carbonate as a transient chiral director during dioxolane formation enforces the 4'R configuration. The auxiliary is removed via basic hydrolysis (1M NaOH, 0°C) after ring closure, achieving 97% retention of stereochemistry.

Low-Temperature Quenching Protocols

Rapid cooling of reaction mixtures to −20°C following esterification prevents epimerization at the 2S center. This technique, combined with ethyl acetate/water extraction (4×10 mL washes), preserves >99% enantiopurity.

Industrial-Scale Purification Techniques

Final product quality hinges on efficient separation processes:

Multi-Stage Crystallization

A mixed solvent system of heptane:toluene (3:1 v/v) induces selective crystallization of the target ester. Gradual cooling from 80°C to −10°C over 12 hours yields 85–88% recovery with 99.5% chemical purity.

Adsorbent-Mediated Polishing

Sequential treatment with activated carbon (5 wt%) and diatomaceous earth (2 wt%) at 50–60°C removes colored impurities and residual catalysts. Filtration through a 0.2 µm PTFE membrane ensures particulate-free product.

Quality control protocols from referenced sources establish critical specifications:

ParameterAcceptance CriteriaAnalytical Method
Enantiomeric Excess≥98% (2S,4S,4'R)Chiral HPLC (Chiralpak IA)
Tin Content≤0.1 ppmICP-MS
Residual Solvents≤500 ppm totalGC-FID
Melting Point112–114°CDifferential Scanning Calorimetry

Comparative Evaluation of Synthetic Routes

The table below contrasts key performance metrics across documented methods:

MethodYield (%)Purity (%)StereoselectivityScalability
Tin-Catalyzed Direct9299.198.5Industrial
Azeotropic Stepwise8999.499.2Pilot Plant
Enzymatic Resolution8198.799.8Laboratory

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.

Industry: In the industrial sector, the compound can be used in the manufacture of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The dioxolane ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Attributes of Selected Benzoic Acid Esters

Compound Name Key Structural Features Chiral Centers Functional Groups Reference
Target Compound Bicyclic [1,3]dioxolane rings, methyl ester, 2S,4S,4'R configuration 3 Ester, dioxolane
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester Dioxaborinane ring (boron-containing), ethyl ester 0 Ester, dioxaborinane
(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester Dioxoisoindolinyl group, amide linkage, methyl ester 1 (R-config) Ester, amide, dioxoisoindolinyl
Tremuloidin Tetrahydropyranyl group, multiple hydroxyl/hydroxymethyl groups Multiple Ester, glycosidic linkage
4,4'-[[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)]bis-benzoic acid dimethyl ester Bromomethyl substituent, bis(oxymethylene) linkage 0 Ester, bromine, ether

Key Observations :

  • The target compound’s bicyclic dioxolane system is unique compared to monocyclic dioxaborinane () or dioxoisoindolinyl () systems.
  • Tremuloidin () incorporates a sugar-like tetrahydropyranyl moiety, enhancing hydrophilicity, unlike the target compound’s lipophilic dioxolane framework.
  • Bromine in ’s compound introduces reactivity for nucleophilic substitutions, absent in the target compound.

Physical and Chemical Properties

  • Solubility: The target compound’s dioxolane rings likely increase solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate) compared to hydroxyl-rich analogs like Tremuloidin, which may favor polar solvents .
  • Stability : The rigid bicyclic structure may confer thermal stability, whereas compounds with labile groups (e.g., bromine in ) are prone to degradation under harsh conditions .
  • Reactivity : The methyl ester group in the target compound is less reactive toward hydrolysis than ethyl esters (e.g., ) due to steric hindrance from the dioxolane framework .

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester (CAS No. 145354-79-6) is a specific ester that has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C16H20O6
  • Molecular Weight : 308.3264 g/mol
  • Boiling Point : Approximately 401.5 ± 40.0 °C
  • Density : 1.199 ± 0.06 g/cm³

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study highlighted that various benzoate esters possess potent inhibitory effects against a range of bacteria and fungi. The structural modifications in the benzoic acid moiety can enhance this activity by improving lipophilicity and membrane permeability .

Anti-inflammatory Effects

Benzoic acid esters have been investigated for their anti-inflammatory properties, particularly in respiratory diseases. A recent study focused on a series of novel benzoic acid ester derivatives that demonstrated potent inhibition of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory responses. These compounds showed efficacy in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD) through inhaled administration .

Anticancer Activity

The potential anticancer effects of benzoic acid derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation. Specific structural features of the benzoate moiety appear to play a crucial role in enhancing cytotoxicity against cancer cell lines.

Study on PDE4 Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzoic acid esters and evaluated their inhibitory effects on PDE4 activity. The results indicated that certain structural modifications led to compounds with significantly enhanced potency compared to standard inhibitors .

CompoundPDE4 Inhibition IC50 (µM)
Compound A0.5
Compound B1.0
Benzoic Acid Derivative0.3

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various benzoate esters against common pathogens like Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited MIC values comparable to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester?

  • Methodological Answer : Synthesis typically involves coupling salicylic acid derivatives with acetylenic esters. Key parameters include:

  • Catalyst : CuI in acetonitrile (enhances cyclization efficiency) .
  • Temperature : 80–100°C (balances reaction rate and thermal stability of intermediates) .
  • Base : NaHCO₃ (neutralizes acid byproducts) .
  • Substrate Ratios : A 1:1.2 molar ratio of salicylic acid to acetylenic ester minimizes side reactions .
  • Reference Table 1 from for optimization data.

Q. How can the stereochemical configuration (2S,4S,4'R) be confirmed post-synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) for enantiomeric separation. Validate via:

  • NMR : Analyze coupling constants (e.g., vicinal protons in dioxolane rings) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • LC-MS (Q-TOF) : Detects impurities at ppm levels; use a C18 column with acetonitrile/water gradients .
  • DSC/TGA : Assess thermal stability (decomposition onset >150°C expected for dioxolane esters) .

Advanced Research Questions

Q. How do steric effects from the 2',2'-dimethyl groups influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with/without dimethyl substituents using stopped-flow UV-Vis spectroscopy.
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to quantify steric hindrance .
  • Experimental Data : Dimethyl groups reduce reactivity by ~30% in ester hydrolysis (due to hindered nucleophilic attack) .

Q. What strategies resolve contradictions in reported yields for similar bicyclic dioxolane esters?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference substrate scope tables (e.g., vs. ) to identify substituent-specific trends.
  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous acetonitrile) and catalyst activation (CuI pre-dried under vacuum) .

Q. How does the compound’s lipophilicity affect its interaction with biological membranes?

  • Methodological Answer :

  • LogP Measurement : Use shake-flask method (octanol/water partition) or predictive software (e.g., MarvinSketch).
  • Membrane Permeability Assays : Employ artificial lipid bilayers or Caco-2 cell monolayers .
  • Data : Higher LogP (>3.5) correlates with increased passive diffusion but may trigger efflux pumps (e.g., Tpo1 in yeast) .

Contradictions and Resolutions

  • Contradiction : Yields vary between 65–75% in similar protocols .
    • Resolution : Trace water in acetonitrile (>0.01%) reduces CuI efficacy; use molecular sieves .
  • Contradiction : Discrepancies in stereochemical outcomes.
    • Resolution : Ensure enantiopure starting materials (e.g., (2S,4S)-dioxolane precursors) .

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